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Compound of Interest

Compound Name: Hispanone

Cat. No.: B161579

Executive Summary & Biological Context

Hispanone is a bioactive furanolabdanoid diterpene originally isolated from Ballota and
Galeopsis species (Lamiaceae). Structurally, it is characterized by a labdane bicyclic core
(trans-decalin system) fused to a furan-containing side chain. Unlike its C9-hydroxylated
congener hispanolone, hispanone lacks the hydroxyl group at the C9 bridgehead, presenting
specific challenges in stereochemical control during de novo synthesis.

Therapeutic Relevance: Hispanone and related furanolabdanoids exhibit significant
pharmacological profiles, including:

» Anti-inflammatory activity: Modulation of the NF-kB signaling pathway.[1]
» Antimicrobial properties: Efficacy against Gram-positive bacteria (e.g., S. aureus).

o Cytotoxicity: Potential induction of apoptosis in specific cancer cell lines via mitochondrial
signaling pathways.

This Application Note details a robust Total Synthesis Protocol for hispanone. While
semisynthetic routes from abundant precursors like (+)-sclareol or hispanolone exist, this guide
focuses on a de novo enantioselective total synthesis starting from the chiral pool material (R)-
(-)-carvone. This route allows for the precise modification of the AB-ring system, essential for
generating structure-activity relationship (SAR) libraries.
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Retrosynthetic Analysis

The strategic disconnection of hispanone reveals two primary modules: the Bicyclic Drimane
Core (AB-ring) and the Furan Side Chain.

Strategic Disconnections:

e C9-C11 Bond Formation: The most convergent step involves attaching the furan side chain
to the pre-formed bicyclic ketone.

e AB-Ring Construction: The trans-decalin system is accessed via a Robinson Annulation-type
sequence from (R)-carvone.

o Chiral Source: (R)-(-)-Carvone provides the pre-set stereochemistry at C10 (labdane
numbering), directing the relative stereochemistry of the ring fusion.

Graphviz Diagram: Retrosynthetic Logic
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Figure 1: Retrosynthetic tree illustrating the disconnection of hispanone into the key drimane
intermediate and furan fragment.

Detailed Experimental Protocol

Phase 1: Construction of the Bicyclic Core
(Nordrimanone Intermediate)

This phase transforms (R)-carvone into the requisite trans-decalin system. The "Wieland-
Miescher ketone" analogue approach is utilized here to ensure trans-fusion.

Starting Material: (R)-(-)-Carvone (Commercial Grade, >98% ee).
Step 1.1: Robinson Annulation
e Reagents: Ethyl vinyl ketone (EVK), KOH (cat.), Ethanol.

e Procedure:

o

Dissolve (R)-carvone in absolute ethanol at 0°C.

[e]

Add EVK dropwise followed by catalytic ethanolic KOH.

o

Allow to warm to room temperature (RT) and stir for 4 hours (Michael addition).

[¢]

Reflux the mixture with added sodium ethoxide (NaOEt) to effect aldol condensation.

e Mechanism: Michael addition followed by intramolecular aldol condensation creates the B-
ring.

o Checkpoint: Monitor disappearance of carvone by TLC (Hexane:EtOAc 4:1).

Step 1.2: Reduction and Stabilization

e Reagents: Li/NHs (Birch Reduction conditions) or H2/Pd-C.
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e Insight: Lithium in liquid ammonia is preferred to thermodynamically set the trans-decalin ring
fusion stereoselectively.

» Protocol:
o Treat the enone intermediate with Li in liquid NH3/THF at -78°C.
o Quench with NHaCl.
o This yields the saturated ketone with the correct C5/C10 trans-stereochemistry.
Step 1.3: Oxidative Cleavage to 11-Nordrim-7-en-9-one
o Objective: Remove the isopropenyl group (remnant of carvone) and adjust oxidation state.
e Reagents: Os (Ozone), then DMS (Dimethyl sulfide); followed by base treatment.
» Protocol:
o Ozonolysis of the isopropenyl group at -78°C in CH2Cl2/MeOH.
o Reductive workup (DMS) yields the ketone.

o Further functionalization (e.g., selenoxide elimination) introduces the C7-C8 double bond if
required for specific hispanone precursors.

Phase 2: Side Chain Attachment & Furan Formation

The critical step is introducing the furan moiety at C9.
Intermediate: 11-Nordrim-7-en-9-one (or protected derivative).
Step 2.1: Alkylation at C9

o Reagents: LDA (Lithium Diisopropylamide), 3-(2-bromoethyl)furan (or equivalent latent furan

electrophile).

e Protocol:
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o Enolate Formation: Add the ketone solution dropwise to LDA in THF at -78°C. Stir for 45
mins to generate the kinetic enolate (or thermodynamic depending on specific substitution
pattern required).

o Alkylation: Add 3-(2-bromoethyl)furan (often prepared from 3-furaldehyde) in HMPA/THF.

o Warm slowly to RT.

o Expert Insight: Direct alkylation at C9 is sterically demanding. An alternative high-yield
approach involves alkylating with an acyclic precursor (e.g., homoprenyl iodide) and
constructing the furan ring in situ via oxidative cyclization.

Step 2.2: Furan Ring Construction (Alternative "De Novo" Side Chain) If the furan fragment is
unstable, build it:

o Alkylate C9 with a homogeranyl-type side chain.

o Perform oxidative cyclization using m-CPBA followed by acid-catalyzed rearrangement to
form the furan ring.

Phase 3: Final Transformations

Target: Hispanone (15,16-epoxy-labda-13(16),14-dien-7-one).
Step 3.1: C7 Oxidation

e Reagents: CrOs-3,5-DMP (3,5-dimethylpyrazole) or PCC.

» Protocol:

If the C7 ketone is not present (e.g., if reduced in earlier steps), perform allylic oxidation.

[¢]

Dissolve the labdane intermediate in CH2Clz.

[¢]

Add PCC/Celite and stir at RT.

[e]

o

Purification: Silica gel chromatography (Gradient Hexane -> 10% EtOAC).
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» Validation: *H NMR diagnostic signal for H-7 (if enone) or C7 carbonyl in 3C NMR (~200
ppm).

Analytical Data & Validation

To validate the synthesis of Hispanone, compare experimental data with literature values (e.g.,
Marcos et al. or Piozzi et al.).

Analytical Method Diagnostic Signal / Value Structural Assignment

Furan ring protons (H-15, H-

1H NMR (500 MHz, CDCIs) 0 7.35(s), 7.20 (s), 6.25 (s)
16, H-14)
) Methyl groups (C4-Me, C10-

0 0.85, 0.90, 1.10 (singlets)

Me)
13C NMR (125 MHz) 0 ~209.0 ppm C-7 Ketone (Carbonyl)
6 143.0, 139.0, 125.0, 111.0 Furan ring carbons
HRMS (ESI+) [M+H]* calc. for C20H2802 Confirm exact mass

) ] Compare with natural standard

Optical Rotation [a]D

(sign indicates enantiomer)

Pathway Visualization

The following diagram illustrates the forward synthetic pathway from (R)-Carvone to
Hispanone.

1. EVK, KOH
2. NaOEt Robinson Annulation
(e (Bicyclic Enone)

Click to download full resolution via product page

Figure 2: Forward synthetic pathway highlighting key reagents and intermediate
transformations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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